3-Phénoxypropyldiméthylchlorosilane

Vue d'ensemble

Description

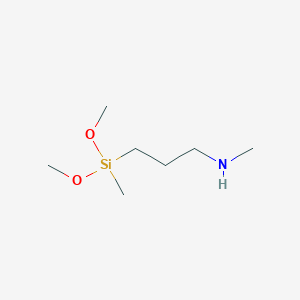

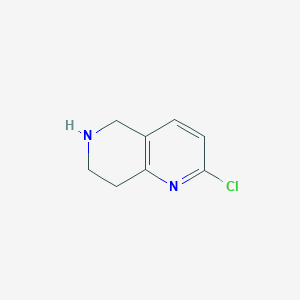

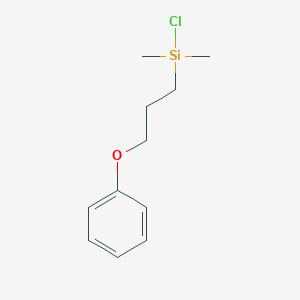

3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.

Applications De Recherche Scientifique

Science des Matériaux : Amélioration des propriétés des polymères

3-Phénoxypropyldiméthylchlorosilane : est utilisé en science des matériaux pour modifier les surfaces des polymères, améliorant ainsi leurs propriétés. Il est particulièrement précieux dans la synthèse de matériaux composites où il agit comme agent de couplage pour améliorer la liaison interfaciale entre les polymères organiques et les charges inorganiques. Cela se traduit par des composites présentant une résistance mécanique, une stabilité thermique et une résistance chimique supérieures .

Pharmaceutiques : Systèmes d'administration de médicaments

Dans l'industrie pharmaceutique, This compound peut être utilisé pour créer des revêtements hydrophobes sur les particules de médicaments. Cette modification peut contrôler la vitesse de libération des médicaments, ce qui en fait un élément essentiel dans le développement de formulations de médicaments à libération prolongée ou contrôlée. Il contribue à adapter les profils de dissolution des principes pharmaceutiques actifs .

Revêtements : Surfaces hydrofuges

This compound : est appliqué dans la création de revêtements hydrofuges. Ces revêtements sont utilisés sur une variété de surfaces pour conférer des propriétés hydrophobes, ce qui peut empêcher l'absorption d'eau et protéger contre la corrosion. Ces revêtements sont particulièrement utiles pour protéger les surfaces métalliques et les matériaux de construction exposés à des conditions environnementales difficiles .

Adhésifs : Amélioration des propriétés d'adhésion

Ce composé silane est également important dans l'industrie des adhésifs. Il est utilisé pour modifier l'énergie de surface des substrats afin d'améliorer l'adhérence des adhésifs à base de silicone. En améliorant la résistance de la liaison, il garantit la durabilité et l'efficacité des applications d'adhésifs dans divers secteurs, y compris l'automobile et la construction .

Agriculture : Engrais à libération contrôlée

En agriculture, This compound peut être incorporé dans la matrice des engrais à libération contrôlée pour réguler la libération des nutriments. Cela contribue à réduire la fréquence des applications d'engrais, à minimiser l'impact environnemental et à améliorer le rendement des cultures en fournissant un apport constant de nutriments sur une période prolongée .

Mécanisme D'action

Target of Action

As a chemical intermediate , it is likely used in the synthesis of other compounds, suggesting that its primary role may be as a reactant in chemical reactions.

Action Environment

It is known to react rapidly with moisture, water, and protic solvents , suggesting that its stability and efficacy could be influenced by the presence of these substances in its environment.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Phenoxypropyldimethylchlorosilane in laboratory experiments include its low cost, low toxicity, and stability. Additionally, 3-Phenoxypropyldimethylchlorosilane is easy to handle and store, and it is not volatile or flammable. The main limitation of 3-Phenoxypropyldimethylchlorosilane is its low solubility in water, which can limit its use in certain experiments. Additionally, 3-Phenoxypropyldimethylchlorosilane may interact with other compounds, which can affect the results of experiments.

Orientations Futures

The future of 3-Phenoxypropyldimethylchlorosilane research is promising, as there are many potential applications for this versatile compound. One potential application is the development of new drug delivery systems, as 3-Phenoxypropyldimethylchlorosilane has been shown to form stable complexes with a variety of active pharmaceutical ingredients. Additionally, 3-Phenoxypropyldimethylchlorosilane could be used in the synthesis of new polymers and nanomaterials, as well as in the production of agrochemicals and dyes. Finally, further research into the biochemical and physiological effects of 3-Phenoxypropyldimethylchlorosilane could lead to new insights into its safety and toxicity profile.

Analyse Biochimique

Biochemical Properties

3-Phenoxypropyldimethylchlorosilane plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its chlorosilane group, which can form covalent bonds with nucleophilic sites on these molecules. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, 3-Phenoxypropyldimethylchlorosilane can react with hydroxyl groups on proteins, leading to the formation of stable siloxane bonds .

Cellular Effects

The effects of 3-Phenoxypropyldimethylchlorosilane on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3-Phenoxypropyldimethylchlorosilane has been shown to disrupt the integrity of the plasma membrane, leading to changes in cell signaling and gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, 3-Phenoxypropyldimethylchlorosilane exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its reactive chlorosilane group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 3-Phenoxypropyldimethylchlorosilane can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 3-Phenoxypropyldimethylchlorosilane can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 3-Phenoxypropyldimethylchlorosilane is relatively stable under controlled conditions, but it can degrade over time when exposed to moisture and other environmental factors . Long-term exposure to 3-Phenoxypropyldimethylchlorosilane can lead to persistent changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 3-Phenoxypropyldimethylchlorosilane vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects. For example, high doses of 3-Phenoxypropyldimethylchlorosilane have been associated with liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

3-Phenoxypropyldimethylchlorosilane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo hydrolysis to form silanols, which can further react with other biomolecules . These metabolic reactions can influence the overall metabolic flux and levels of metabolites in cells. Additionally, 3-Phenoxypropyldimethylchlorosilane can affect the activity of metabolic enzymes, leading to changes in metabolic pathways.

Transport and Distribution

The transport and distribution of 3-Phenoxypropyldimethylchlorosilane within cells and tissues are critical for its biological activity. It can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-Phenoxypropyldimethylchlorosilane can interact with binding proteins that facilitate its distribution to various cellular compartments. Its localization and accumulation within cells can influence its biological effects.

Subcellular Localization

The subcellular localization of 3-Phenoxypropyldimethylchlorosilane is essential for understanding its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Phenoxypropyldimethylchlorosilane can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. Its subcellular localization can affect its activity and function, influencing various cellular processes.

Propriétés

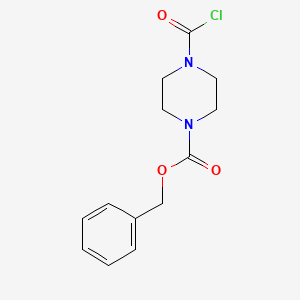

IUPAC Name |

chloro-dimethyl-(3-phenoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZQZJKHGHWQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598461 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69733-73-9 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.